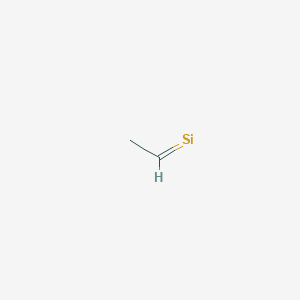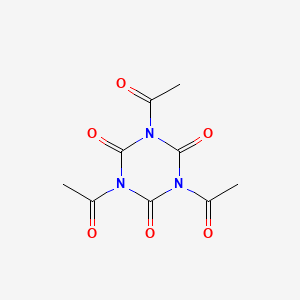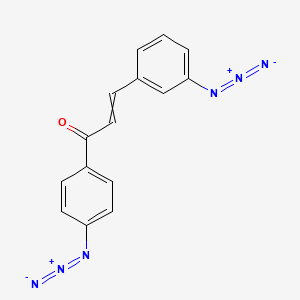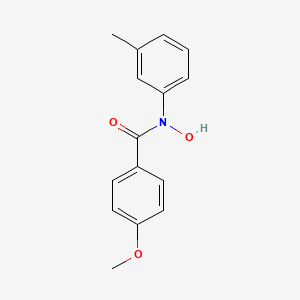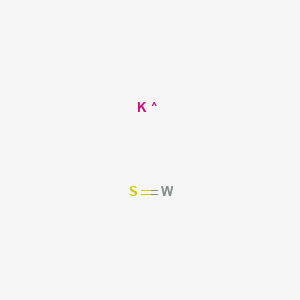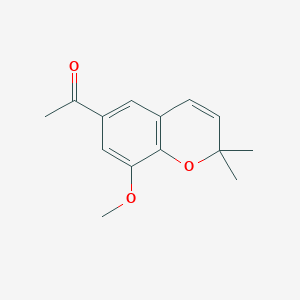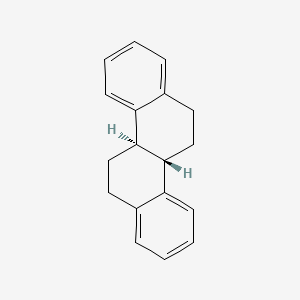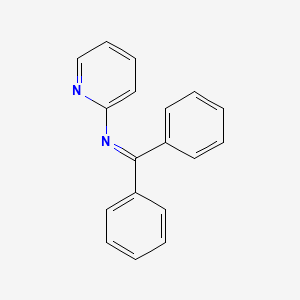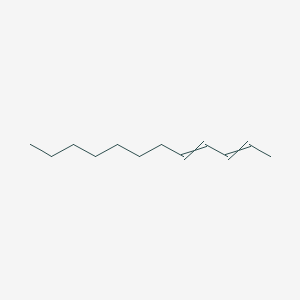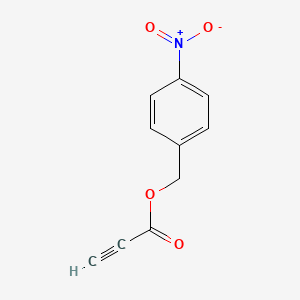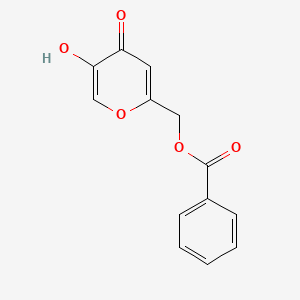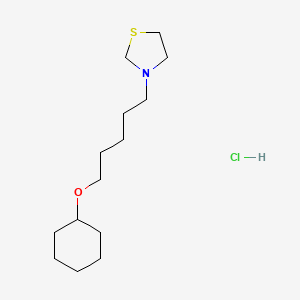
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride is a chemical compound belonging to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a cyclohexyloxypentyl group attached to the thiazolidine ring, and it is commonly used in its hydrochloride salt form for increased stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride typically involves the reaction of a thiazolidine derivative with a cyclohexyloxypentyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the product through recrystallization or chromatography to remove any impurities and obtain the hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like potassium carbonate or sodium hydroxide in organic solvents are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclohexyloxypentyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Oxadiazole: A five-membered ring with two nitrogen atoms and one oxygen atom, known for its diverse biological activities.
Thiadiazole: A five-membered ring with two nitrogen atoms and one sulfur atom, used in various medicinal applications.
Uniqueness
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyloxypentyl group enhances its lipophilicity and stability, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
38920-87-5 |
|---|---|
Molekularformel |
C14H28ClNOS |
Molekulargewicht |
293.9 g/mol |
IUPAC-Name |
3-(5-cyclohexyloxypentyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H27NOS.ClH/c1-3-7-14(8-4-1)16-11-6-2-5-9-15-10-12-17-13-15;/h14H,1-13H2;1H |
InChI-Schlüssel |
WZIANVLNLVQBRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OCCCCCN2CCSC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
